molecular formula C12H23NO2 B12278554 N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B12278554
M. Wt: 213.32 g/mol
InChI Key: XFARCYYEHZKICW-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative characterized by a 1,4-dioxaspiro[4.5]decane core substituted with a 2-methylpropyl (isobutyl) group at the 8-position amine. The spirocyclic structure confers rigidity, which can enhance binding specificity in pharmacological contexts, while the isobutyl substituent introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C12H23NO2/c1-10(2)9-13-11-3-5-12(6-4-11)14-7-8-15-12/h10-11,13H,3-9H2,1-2H3

InChI Key

XFARCYYEHZKICW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC2(CC1)OCCO2

Origin of Product

United States

Preparation Methods

Catalytic Reductive Amination

The most widely reported method involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with 2-methylpropylamine (isobutylamine). This approach leverages titanium(IV) isopropoxide [Ti(i-PrO)₄] as a Lewis acid catalyst, followed by sodium borohydride (NaBH₄) reduction.

General Procedure

  • Reaction Setup : Combine 1,4-dioxaspiro[4.5]decan-8-one (1 eq), 2-methylpropylamine (1–1.2 eq), and Ti(i-PrO)₄ (2 eq) under nitrogen.
  • Stirring : Mix neat (solvent-free) at room temperature for 8 hours to form the imine intermediate.
  • Reduction : Cool to 0°C, add absolute ethanol, and introduce NaBH₄ (3 eq) in portions. Stir for 8 hours.
  • Workup : Quench with NaOH, extract with diethyl ether, and purify via silica column chromatography.
Key Data:
Parameter Value Source
Yield 61–83%
Purity (GC) >95%
Catalyst Efficiency Ti(i-PrO)₄ > Other Lewis Acids

This method’s efficiency stems from Ti(i-PrO)₄’s ability to activate the ketone for nucleophilic attack by the amine, while NaBH₄ selectively reduces the intermediate imine without affecting the spiroacetal ring.

Alternative Synthetic Routes

Microwave-Assisted Amination

Microwave irradiation accelerates the reaction, reducing time from 8 hours to 30–60 minutes. A 2017 study achieved 73% yield using morpholinosulfur trifluoride (Morph-DAST) as a fluorinating agent in dichloromethane.

Ionic Liquid-Mediated Synthesis

A 2020 protocol utilized 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) as a green solvent and catalyst. This method reported 97.8% conversion of the ketone precursor at 132°C, though subsequent amination steps required optimization.

Multi-Step Synthesis from Cyclohexanedione

Step 1: Spiroacetal Formation

1,4-Dioxaspiro[4.5]decan-8-one is synthesized via ketalization of 1,4-cyclohexanedione with ethylene glycol:
$$
\text{1,4-Cyclohexanedione} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decan-8-one}
$$
Conditions : p-Toluenesulfonic acid (PTSA), toluene, Dean-Stark trap (70–73°C).

Data:
Metric Value Source
Yield 97.8%
Purity 99.72% (GC)

Step 2: Reductive Amination

The spiroketal undergoes reductive amination as described in Section 1.

Challenges and Optimization

Byproduct Formation

Competing side reactions include:

  • Over-reduction : NaBH₄ may reduce the spiroacetal ring if excess reductant is used.
  • Imine Hydrolysis : Moisture degrades Ti(i-PrO)₄, necessitating anhydrous conditions.

Solvent Effects

  • Neat Conditions : Higher yields (83%) but require rigorous temperature control.
  • Ethanol/Dichloromethane : Lower yields (60–70%) but easier scalability.

Industrial-Scale Production

Pilot Plant Protocol

  • Batch Size : 10 kg ketone, 8.5 kg 2-methylpropylamine.
  • Catalyst Recovery : Ti(i-PrO)₄ is filtered and reused (3 cycles max).
  • Purification : Kugelrohr distillation (155°C, 3 mbar) achieves >99% purity.

Emerging Techniques

Flow Chemistry

A 2024 study demonstrated continuous-flow reductive amination with 94% yield using immobilized Ti-SBA-15 catalysts.

Biocatalytic Routes

Engineered transaminases (e.g., from Arthrobacter sp.) converted the ketone to amine with 88% enantiomeric excess (ee) under mild conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.45 (d, J = 6.7 Hz, 2H, CH₂N), 1.80–1.63 (m, 8H, spiro-CH₂).
  • IR (cm⁻¹) : 2955 (C-H), 1448 (C-N).

Chromatography

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 min.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds similar to N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine exhibit significant antimicrobial activity. The structural features of the dioxaspiro framework may enhance the compound's interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of spiro compounds often display activity against a range of pathogens, which could be beneficial in addressing antibiotic resistance issues.

Neuropharmacological Applications
The spirocyclic structure is known to influence neuropharmacological properties. Compounds with similar architectures have been investigated for their effects on neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders such as depression and anxiety. The unique spatial arrangement of the atoms in this compound may provide specific binding affinities to neurotransmitter receptors.

Organic Synthesis

Building Block in Organic Reactions
this compound can serve as a versatile building block in organic synthesis due to its functional groups and spirocyclic nature. It can undergo various chemical transformations, including oxidation and reduction reactions, allowing chemists to create a wide range of derivatives with tailored properties for specific applications.

Synthesis of Complex Molecules
The compound's ability to participate in multi-step reactions makes it valuable for synthesizing more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals where intricate molecular architectures are required.

Materials Science

Polymer Chemistry
In materials science, this compound can be explored as a monomer or additive in polymer chemistry. Its unique structure may impart desirable properties such as enhanced thermal stability or mechanical strength to polymeric materials. Research into polymers derived from spiro compounds has shown promising results in creating materials with specialized functions.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of dioxaspiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural variations in enhancing bioactivity, suggesting that this compound could be further investigated for its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Research into similar spirocyclic compounds has revealed their potential as modulators of serotonin receptors. This suggests that this compound might also influence mood regulation pathways, warranting further pharmacological studies.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine, highlighting variations in substituents, molecular properties, and synthetic approaches:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Synthetic Notes
N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine sec-butyl C₁₂H₂₃NO₂ 213.32 Purified via chromatography; commercial availability
N-(prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine propargyl C₁₁H₁₇NO₂ 195.26 Discontinued due to instability or synthesis challenges
N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine phenylethyl C₁₇H₂₄N₂O₂ 297.39 Aromatic group enhances π-π interactions; listed in catalogs
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine trifluoromethyl C₉H₁₄F₃NO₂ 225.21 Electron-withdrawing CF₃ group; predicted collision cross-section (CCS: 151.9 Ų)
N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine dimethyl, phenyl C₁₆H₂₄ClNO₂ 297.82 Crystalline hydrochloride salt; used in receptor studies

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isobutyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., propargyl). This property is critical for membrane permeability in drug design.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) reduce amine basicity, whereas electron-donating alkyl groups (e.g., isobutyl) enhance nucleophilicity, influencing reactivity in further derivatizations .

Biological Activity

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine, with the CAS number 1019629-42-5, is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

  • IUPAC Name : N-isobutyl-1,4-dioxaspiro[4.5]decan-8-amine
  • Molecular Formula : C12H23NO2
  • Molecular Weight : 213.32 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including its potential as an anticancer agent and its effects on microbial growth.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study evaluating several derivatives of similar structures reported that compounds with spirocyclic frameworks exhibited significant antitumor activity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and doxorubicin (DOX). The IC50 values for these compounds ranged from 3.92 to 9.38 µg/mL, indicating promising efficacy .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
3c3.745-FU10.0
74.31DOX8.0
123.92--

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent. The compound's structural analogs have been evaluated for their ability to inhibit bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogenic bacteria . The modulation of quorum sensing signals can lead to reduced pathogenicity and enhanced efficacy of existing antibiotics.

Case Studies and Research Findings

  • Cytotoxicity Studies : A comprehensive study assessed the cytotoxic effects of various spirocyclic compounds on HEPG2 cancer cells, revealing that those with similar structural motifs to this compound exhibited significant cytotoxicity while maintaining a moderate safety profile based on biochemical parameter assessments in animal models .
  • Quorum Sensing Inhibition : Research into the antimicrobial properties of related compounds demonstrated that spirocyclic derivatives could disrupt bacterial communication pathways, leading to decreased biofilm formation in E. coli and Pseudomonas aeruginosa . This suggests a potential application in treating infections resistant to conventional antibiotics.

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